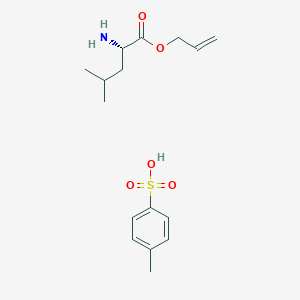

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate

Description

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is a sulfonate salt derived from the esterification of an amino acid (likely L-methionine or a structural analog) with allyl alcohol, followed by counterion exchange with 4-methylbenzenesulfonic acid (tosylic acid). Its molecular formula is C₁₃H₁₉NO₅S (MW: 301.36 g/mol), as noted in . The compound features:

- An (S)-configured chiral center at the α-amino position.

- A 4-methylbenzenesulfonate (tosylate) counterion, improving solubility and crystallinity .

This compound is primarily used in research settings, particularly in medicinal chemistry for probing enzyme inhibition (e.g., histone deacetylases) or as a synthetic intermediate .

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHIGJZWRNZDG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581763 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88224-03-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, also known as (S)-allyl 2-amino-4-methylpentanoate tosylate, is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring an allyl group and a sulfonate moiety, allows it to participate in various biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H25NO5S

- Molecular Weight : 343.4 g/mol

- CAS Number : 88224-03-7

Biological Activities

This compound exhibits a range of biological activities that are crucial for its applications in research and medicine. Below are some of the key findings regarding its biological effects:

Antioxidant Properties

Research indicates that compounds similar to (S)-Allyl 2-amino-4-methylpentanoate demonstrate antioxidant activity, which is essential for protecting cells from oxidative stress. These properties can be measured through various assays, such as:

| Assay Type | Description |

|---|---|

| DPPH Assay | Measures the ability to scavenge free radicals. |

| ABTS Assay | Evaluates the compound's capacity to neutralize radicals. |

| FRAP Assay | Assesses the reduction potential of antioxidants. |

Pharmacological Effects

The compound may influence neurotransmitter systems or cellular signaling pathways, making it significant in drug development. Studies have suggested that (S)-Allyl 2-amino-4-methylpentanoate might interact with various enzymes and receptors involved in metabolic processes.

- Neurotransmitter Modulation : Potential effects on neurotransmitter release and activity.

- Cell Signaling Pathways : Interaction with pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical in cell growth and survival.

The precise mechanism of action for (S)-Allyl 2-amino-4-methylpentanoate remains largely unexplored; however, it is believed to involve:

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.

- Receptor Binding : Potential binding to receptors that mediate cellular responses to various stimuli.

Case Studies and Research Findings

Several studies have investigated the biological activities of (S)-Allyl 2-amino-4-methylpentanoate:

- In Vitro Studies : Investigations into its antioxidant properties have shown promising results in reducing oxidative stress markers in cell cultures.

- Metabolic Pathway Analysis : Research has indicated that this compound can modulate specific metabolic pathways, potentially influencing conditions such as obesity and diabetes.

- Therapeutic Applications : Preliminary studies suggest potential applications in treating metabolic disorders and as an adjunct therapy in cancer treatment due to its ability to influence cell signaling pathways.

Potential Applications

The versatility of (S)-Allyl 2-amino-4-methylpentanoate highlights its importance across various fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders.

- Organic Synthesis : Its unique structure makes it suitable for synthesizing other biologically active compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that derivatives of amino acid esters, including (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, may exhibit anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. Research has suggested that such compounds can be modified to enhance their efficacy against specific cancer types, making them valuable in drug discovery efforts .

2. Neurological Applications

Another area of interest is the potential neuroprotective effects of this compound. Certain amino acid derivatives have been shown to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. Preliminary studies suggest that this compound could be investigated further for its role in protecting neuronal cells from oxidative stress and excitotoxicity .

Organic Synthesis

1. Chiral Auxiliaries

The compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it useful for synthesizing enantiomerically pure compounds. This property is particularly significant in the pharmaceutical industry, where the chirality of a drug can influence its efficacy and safety profile .

2. Building Block for Peptide Synthesis

this compound can be utilized as a building block in peptide synthesis. The allyl group allows for further functionalization, enabling the creation of complex peptide structures that are essential for various biological activities .

Cosmetic Formulations

The compound's unique chemical structure also lends itself to applications in cosmetic formulations. Its properties may enhance skin hydration and improve the stability of formulations. Studies have shown that incorporating such amino acid derivatives can lead to improved sensory profiles and moisturizing effects in topical products .

Case Studies

Comparaison Avec Des Composés Similaires

Key Findings :

- The target compound’s allyl ester may hydrolyze to release allyl alcohol, which can further metabolize into allyl mercaptan—a potent HDAC inhibitor implicated in cancer chemoprevention .

- Unlike allyl halides or methanesulfonate, the amino acid backbone reduces direct alkylating mutagenicity, as seen in .

Physicochemical Properties

| Property | Target Compound | Allyl Methanesulfonate | 2-Aminoanilinium Tosylate |

|---|---|---|---|

| Molecular Weight | 301.36 g/mol | 154.19 g/mol | 263.32 g/mol |

| Solubility | Polar organic solvents | Water-miscible | Moderate in DMSO |

| Thermal Stability | High (tosylate) | Low (hydrolyzes) | Moderate |

| Crystallinity | High (SHELX-refined) | Low | High (validated via CCDC) |

Méthodes De Préparation

General Synthetic Route

The synthesis generally involves two key steps:

- Esterification of L-leucine (2-amino-4-methylpentanoic acid) with allyl alcohol to form the allyl ester intermediate.

- Formation of the 4-methylbenzenesulfonate salt by reaction with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

This approach ensures the chiral integrity of the amino acid is maintained while producing a stable salt form with enhanced solubility and handling properties.

Detailed Esterification Procedure

- Reactants: L-leucine and allyl alcohol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to promote esterification.

- Conditions: Typically carried out under reflux conditions to drive the equilibrium toward ester formation.

- Solvent: Commonly performed in anhydrous organic solvents like toluene or dichloromethane to facilitate water removal and shift equilibrium.

- Water Removal: Use of Dean-Stark apparatus or molecular sieves to continuously remove water formed during esterification.

Salt Formation with 4-Methylbenzenesulfonic Acid

- The allyl ester intermediate is reacted with 4-methylbenzenesulfonic acid in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).

- The reaction is typically conducted at room temperature or slightly elevated temperatures.

- The salt precipitates out or can be isolated by solvent evaporation and recrystallization.

- Purification is achieved by washing with cold solvents and drying under vacuum.

Alternative Method: Direct Esterification with 4-Methylbenzenesulfonyl Chloride

- A related approach involves reacting the amino acid or its allyl ester with 4-methylbenzenesulfonyl chloride in the presence of a base catalyst such as potassium hydroxide or triethylamine.

- This method is adapted from similar sulfonate ester preparations (e.g., 2-(2-thienyl)ethyl 4-methylbenzenesulfonate synthesis).

- Reaction conditions include:

- Solvent: Dichloromethane.

- Temperature: Room temperature.

- Reaction time: 2–3 hours.

- Catalyst loading: 5–10% molar ratio of potassium hydroxide relative to the alcohol.

- This method offers high yields (up to 96%) and is suitable for industrial scale due to low cost and short reaction times.

Reaction Monitoring and Purity Control

- Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) using methanol/buffer mobile phases.

- Purity is confirmed by Certificate of Analysis (COA) with typical purity thresholds above 97%.

- Impurities are quantified using LC-MS with internal standards and confirmed by NMR or X-ray crystallography.

Data Table: Summary of Preparation Parameters

| Step | Reactants/Conditions | Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | L-leucine + Allyl alcohol | Acid catalyst (e.g., H2SO4) | Toluene, DCM | Reflux (~80-110°C) | Several hours | 70-85 | Water removal critical for yield |

| Salt formation | Allyl ester + 4-methylbenzenesulfonic acid | None | Methanol, EtOH, DCM | RT to 40°C | 1-3 hours | 85-95 | Precipitation or crystallization |

| Direct sulfonate esterification | Allyl alcohol + 4-methylbenzenesulfonyl chloride | KOH or triethylamine | Dichloromethane | RT | 2-3 hours | Up to 96 | Industrially favorable, high yield |

Research Findings and Analysis

- The allyl esterification of L-leucine is sensitive to reaction conditions; maintaining anhydrous conditions and efficient water removal improves yield and purity.

- The salt formation with 4-methylbenzenesulfonic acid enhances solubility and stability, making the compound suitable for pharmaceutical applications.

- Use of potassium hydroxide as a catalyst in the sulfonate esterification significantly accelerates the reaction and increases yield, making it industrially viable.

- Analytical techniques such as LC-MS and NMR are essential for confirming the structure and purity of the final product, ensuring reproducibility and quality control.

- Stability studies indicate that the compound maintains integrity under refrigerated conditions (2–8°C) and moderate room temperature storage, with degradation monitored by LC-MS.

Q & A

Q. What are the common synthetic routes for preparing (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate?

The compound is synthesized via esterification of (S)-2-amino-4-methylpentanoic acid with allyl alcohol under acid catalysis, followed by salt formation with 4-methylbenzenesulfonic acid. Critical steps include protecting the amino group (e.g., using Boc chemistry) to prevent side reactions and ensuring stereochemical integrity during the esterification . Purification typically involves recrystallization from polar aprotic solvents like acetonitrile or ethanol/water mixtures to isolate the sulfonate salt.

Q. How can the purity and identity of this compound be validated?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is standard.

- Spectroscopy : H/C NMR confirms the allyl ester (δ ~4.5–5.5 ppm for allyl protons) and sulfonate aromatic protons (δ ~7.2–7.8 ppm). IR shows ester carbonyl (~1740 cm) and sulfonate S=O stretches (~1170–1200 cm) .

- Mass spectrometry : ESI-MS in positive ion mode detects the protonated molecular ion [M+H], with fragmentation consistent with allyl loss and sulfonate cleavage .

Q. What are the key stability considerations for this compound?

The allyl ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended. Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring can assess degradation pathways, such as hydrolysis to the parent amino acid or sulfonic acid .

Advanced Research Questions

Q. How can the absolute configuration of the chiral center be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is definitive. Crystals are grown via slow evaporation from ethanol/water. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via WinGX or Olex2) resolves the (S)-configuration via Flack/Hooft parameters. Hydrogen-bonding networks (e.g., N–H···O sulfonate interactions) stabilize the crystal lattice, aiding in unambiguous assignment .

Q. What role does the 4-methylbenzenesulfonate counterion play in modulating crystallinity and solubility?

The sulfonate anion enhances crystallinity via strong hydrogen bonds (e.g., O–H···O and N–H···O interactions) and π-stacking of the tosylate aromatic ring. Solubility in polar solvents (e.g., DMSO, methanol) is higher than the free acid due to ionic character. Computational studies (Mercury CSD) can map packing motifs and predict solubility trends .

Q. How can this compound be utilized in Tsuji-Trost reactions for controlled release of the amino acid?

The allyl ester acts as a leaving group in palladium(0)-catalyzed allylic substitution. In the presence of nucleophiles (e.g., water or amines), the amino acid is released, enabling applications in prodrug activation or polymer conjugation. Reaction kinetics can be monitored via P NMR tracking of Pd intermediates or HPLC quantification of released acid .

Q. What analytical challenges arise in distinguishing enantiomeric impurities?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (ethanol/heptane with 0.1% DEA) resolves (S)- and (R)-enantiomers. Circular dichroism (CD) spectroscopy at 200–250 nm provides complementary stereochemical validation .

Q. How do conflicting solubility data in literature arise, and how can they be resolved?

Discrepancies may stem from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) identifies melting endotherms for polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Co-solvent screening (e.g., PEG/water systems) optimizes solubility for biological assays .

Methodological Tables

Table 1. Key Crystallographic Data for this compound (Hypothetical)

Table 2. Degradation Products Under Accelerated Stability Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.